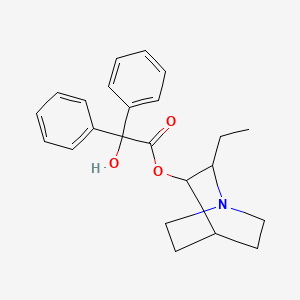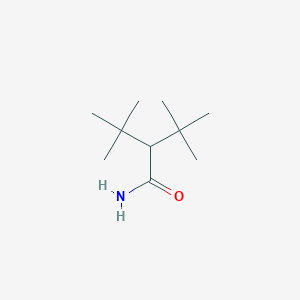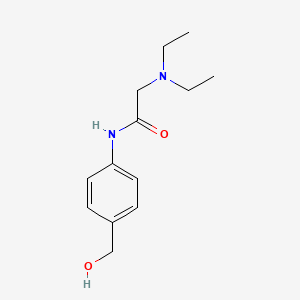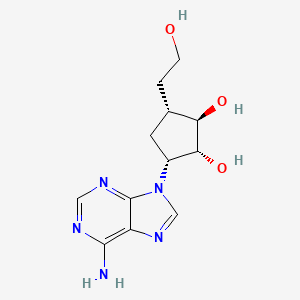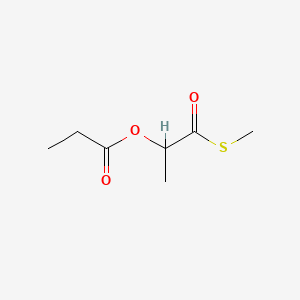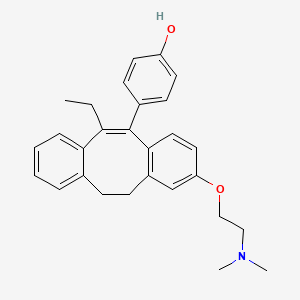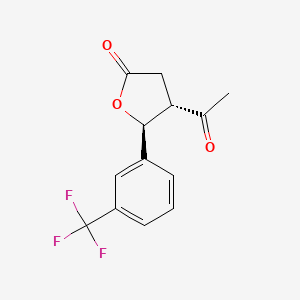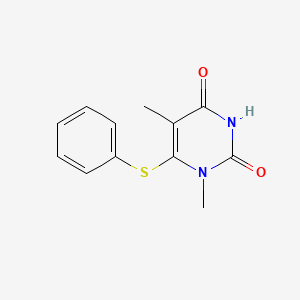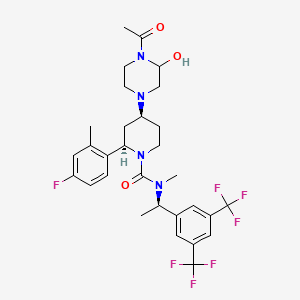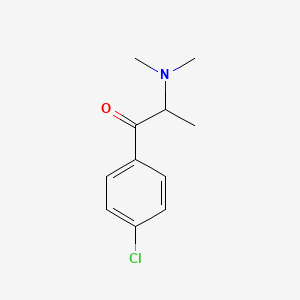
4-Chlorodimethylcathinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chlorodimethylcathinone, also known as 4-chloro-N,N-dimethylcathinone, is a synthetic stimulant belonging to the cathinone class. Cathinones are a group of compounds structurally related to the naturally occurring stimulant cathinone, found in the khat plant. This compound has been sold online as a designer drug and is known for its stimulant effects, which are similar to those of amphetamines .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chlorodimethylcathinone typically involves the reaction of 4-chlorobenzaldehyde with dimethylamine and a reducing agent. The process can be summarized as follows:
Condensation Reaction: 4-chlorobenzaldehyde reacts with dimethylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chlorodimethylcathinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 4-chlorobenzaldehyde or 4-chlorobenzoic acid.
Reduction: Formation of 4-chlorodimethylcathinol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Chlorodimethylcathinone has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of synthetic cathinones.
Biology: Studied for its effects on neurotransmitter release and uptake, particularly dopamine and serotonin.
Medicine: Investigated for its potential therapeutic effects and toxicity profiles.
Industry: Utilized in forensic science for the analysis of seized drug samples
Mécanisme D'action
The exact mechanism of action of 4-chlorodimethylcathinone is not fully understood. it is believed to act as a dopamine and serotonin releasing agent, similar to other cathinones. The compound likely increases the release of these neurotransmitters and inhibits their reuptake, leading to increased stimulation and euphoria. Studies involving mice indicate that it may be neurotoxic .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloromethcathinone (4-CMC): A stimulant with similar chemical structure and effects.
3-Chloromethcathinone (3-CMC): Another chlorinated cathinone with stimulant properties.
4-Bromomethcathinone (4-BMC): A brominated analogue with similar stimulant effects.
4-Chloroamphetamine (4-CA): A related compound with stimulant and neurotoxic effects.
Uniqueness
4-Chlorodimethylcathinone is unique due to its specific substitution pattern and the presence of the dimethylamino group. This structural feature may influence its pharmacological profile and potency compared to other similar compounds .
Propriétés
Numéro CAS |
1157667-29-2 |
|---|---|
Formule moléculaire |
C11H14ClNO |
Poids moléculaire |
211.69 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-2-(dimethylamino)propan-1-one |
InChI |
InChI=1S/C11H14ClNO/c1-8(13(2)3)11(14)9-4-6-10(12)7-5-9/h4-8H,1-3H3 |
Clé InChI |
XMBDJBGDUKIOFM-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C1=CC=C(C=C1)Cl)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


